

# Application Notes and Protocols: Laboratory-Scale Synthesis of HCFC-252fc

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## Compound of Interest

Compound Name: 1,3-Dichloro-1,1-difluoropropane

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## Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of hydrochlorofluorocarbon (HCFC)-252fc, also known as **1,3-dichloro-1,1-difluoropropane**. The synthesis is achieved through a halogen exchange fluorination reaction, a cornerstone method for the preparation of fluorinated compounds.<sup>[1]</sup> This protocol is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all applicable safety regulations is mandatory.

## Introduction

HCFC-252fc ( $C_3H_4Cl_2F_2$ ) is a hydrochlorofluorocarbon with potential applications as a refrigerant, solvent, or intermediate in the synthesis of other fluorinated molecules. This document outlines a laboratory-scale synthesis procedure based on the fluorination of a chlorinated precursor. The described methodology is adapted from established principles of organofluorine chemistry, particularly the Swarts reaction, which utilizes antimony halides for the conversion of alkyl chlorides to alkyl fluorides.<sup>[2][3]</sup>

## Data Summary

## Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	1,3-dichloro-1,1-difluoropropane	[4]
CAS Number	819-00-1	[4][5]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> F <sub>2</sub>	[4][5]
Molecular Weight	148.97 g/mol	[5]
Appearance	Not specified, likely a liquid at room temperature	
Boiling Point	Not readily available	
Density	Not readily available	

## Reactant and Product Overview

Compound	IUPAC Name	Molecular Formula	Molecular Weight ( g/mol )	Role
1,1,1,3-Tetrachloropropane	1,1,1,3-tetrachloropropane	C <sub>3</sub> H <sub>4</sub> Cl <sub>4</sub>	181.90	Starting Material
Antimony Trifluoride	Antimony(III) fluoride	SbF <sub>3</sub>	178.76	Fluorinating Agent
Antimony Pentachloride	Antimony(V) chloride	SbCl <sub>5</sub>	299.01	Catalyst (Lewis Acid)
HCFC-252fc	1,3-dichloro-1,1-difluoropropane	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> F <sub>2</sub>	148.97	Product

## Experimental Protocol

This protocol is based on the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride with a Lewis acid catalyst.[6]

## Materials and Equipment

- 1,1,1,3-Tetrachloropropane ( $\geq 98\%$  purity)
- Antimony trifluoride ( $\text{SbF}_3$ ,  $\geq 99\%$  purity, anhydrous)
- Antimony pentachloride ( $\text{SbCl}_5$ ,  $\geq 99\%$  purity)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous,  $\geq 99.8\%$ )
- Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
- Heating mantle with temperature controller
- Distillation apparatus
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

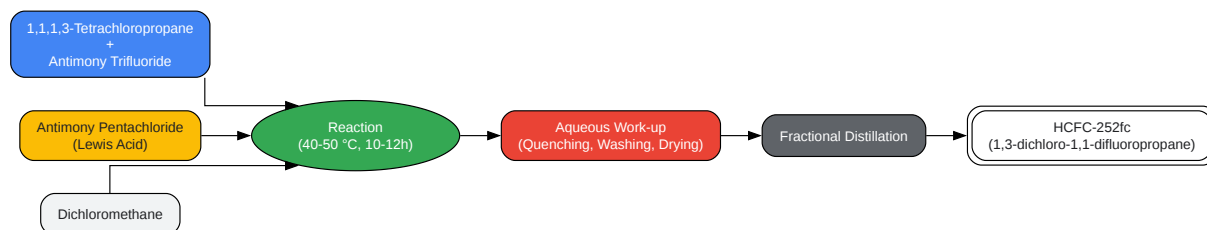
## Procedure

- Reaction Setup: In a fume hood, assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The system should be purged with dry nitrogen to ensure anhydrous conditions.
- Charging the Reactor:
  - To the flask, add 1,1,1,3-tetrachloropropane (1.0 molar equivalent).
  - Add anhydrous dichloromethane as a solvent.
  - Add antimony trifluoride (0.6-0.7 molar equivalents). It is recommended to use freshly sublimed antimony trifluoride.[6]
  - Carefully add antimony pentachloride (0.05-0.15 molar equivalents) as the Lewis acid catalyst.[6]

- Reaction Conditions:
  - With vigorous stirring, heat the reaction mixture to a temperature between 40-50 °C.[6]
  - Maintain the reaction at this temperature for 10-12 hours.[6]
  - Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or  $^{19}\text{F}$  NMR spectroscopy.[1]
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Carefully quench the reaction by slowly adding water. Caution: This may be an exothermic reaction.
  - Separate the organic layer.
  - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter to remove the drying agent.
  - Remove the solvent (dichloromethane) by distillation at atmospheric pressure.
  - The crude product can be purified by fractional distillation to isolate HCFC-252fc.

## Visualizations

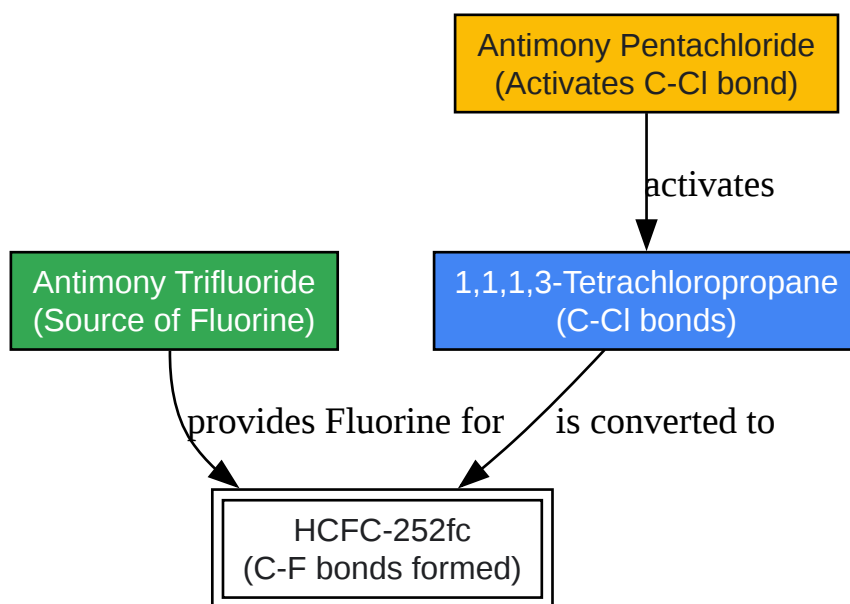
## Synthesis Workflow



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Caption: Workflow for the synthesis of HCFC-252fc.

## Logical Relationship of Reaction Components



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Caption: Relationship between reactants in the fluorination process.

## Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Antimony compounds are toxic and should be handled with extreme care.
- Antimony pentachloride is corrosive and reacts violently with water.
- The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
- Proper disposal of all chemical waste is required.

## Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR are essential for structural elucidation.[1] For HCFC-252fc, the  $^{19}\text{F}$  NMR spectrum is expected to show a triplet due to coupling with the adjacent protons.[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any byproducts.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the C-F and C-Cl bonds.

## Disclaimer

This protocol is intended for informational purposes only and should be used by individuals with appropriate training in a laboratory setting. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.

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